(2-Cyclopropyl-6-fluorophenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-6-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.
Preparation Methods
The synthesis of (2-Cyclopropyl-6-fluorophenyl)boronic acid typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to an aromatic ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Cyclopropyl-6-fluorophenyl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
(2-Cyclopropyl-6-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-6-fluorophenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in various catalytic processes . In biological systems, the compound can inhibit enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
(2-Cyclopropyl-6-fluorophenyl)boronic acid can be compared with other boronic acids such as:
2-Fluorophenylboronic acid: Similar in structure but lacks the cyclopropyl group.
Cyclopropylboronic acid: Contains the cyclopropyl group but lacks the fluorine atom.
Phenylboronic acid: Lacks both the cyclopropyl group and the fluorine atom.
The presence of both the cyclopropyl group and the fluorine atom in this compound makes it unique, providing distinct reactivity and applications.
Properties
Molecular Formula |
C9H10BFO2 |
---|---|
Molecular Weight |
179.99 g/mol |
IUPAC Name |
(2-cyclopropyl-6-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-8-3-1-2-7(6-4-5-6)9(8)10(12)13/h1-3,6,12-13H,4-5H2 |
InChI Key |
OOYFMOVTCKVTRV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1F)C2CC2)(O)O |
Origin of Product |
United States |
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